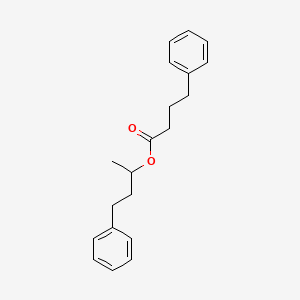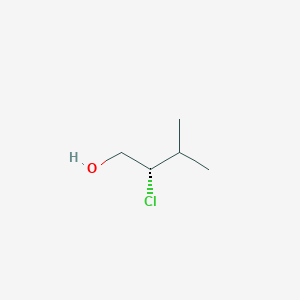![molecular formula C13H16O4 B14410720 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole CAS No. 85604-71-3](/img/structure/B14410720.png)
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with oxan-2-yl methanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Acidic catalysts like p-toluenesulfonic acid or Lewis acids such as aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the efficiency of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and flow rates is common. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yl group, where nucleophiles like amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Applications De Recherche Scientifique
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: The parent compound without the oxan-2-yl group.
Methylenedioxybenzene: A similar structure with a methylene bridge instead of the oxan-2-yl group.
Benzodioxolane: A related compound with a different ring structure.
Uniqueness
5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for targeted chemical synthesis and biological studies.
Propriétés
Numéro CAS |
85604-71-3 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
5-(oxan-2-yloxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O4/c1-2-6-14-13(3-1)15-8-10-4-5-11-12(7-10)17-9-16-11/h4-5,7,13H,1-3,6,8-9H2 |
Clé InChI |
PKIBPPKNRXSIBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




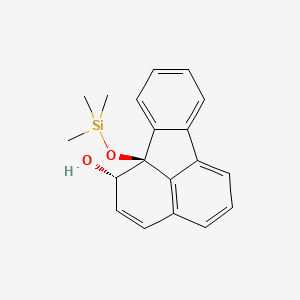
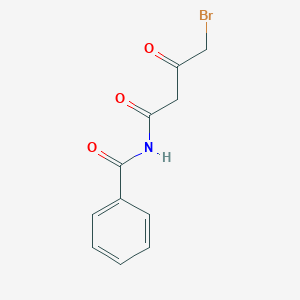

![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
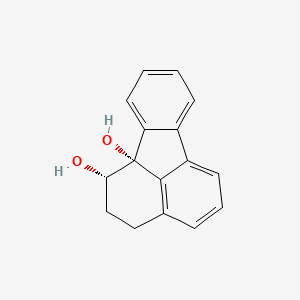
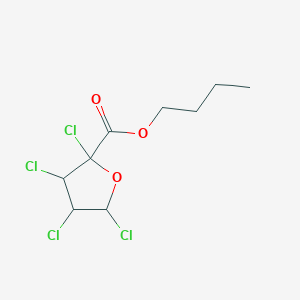


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
